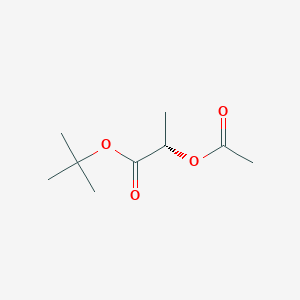

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- is an organic compound with the molecular formula C9H16O4 It is a derivative of propanoic acid and is characterized by the presence of an acetyloxy group and a 1,1-dimethylethyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- typically involves the esterification of 2-(acetyloxy)propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(acetyloxy)propanoic acid and tert-butyl alcohol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Hydrolysis: 2-(acetyloxy)propanoic acid and tert-butyl alcohol.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Overview

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- (CAS No. 120444-05-5), is a chemical compound with the molecular formula C9H16O4 and a molecular weight of approximately 188.22 g/mol. This compound has garnered attention in various scientific fields due to its unique properties and potential applications.

Pharmaceutical Development

Propanoic acid derivatives have been explored for their potential as pharmaceutical intermediates. The esterification of propanoic acid can enhance the bioavailability of active pharmaceutical ingredients (APIs). For example, compounds similar to propanoic acid esters have been studied for their roles in drug formulation and delivery systems.

Agrochemical Formulations

This compound may serve as a building block in the synthesis of agrochemicals, including herbicides and insecticides. Its ester functionality allows for modifications that can improve the efficacy and environmental compatibility of agricultural products.

Food Industry

The compound can be utilized in food chemistry as a flavoring agent or preservative due to its propanoate moiety. Its safety profile and regulatory status make it a candidate for use in food formulations.

Biochemical Research

In biochemical studies, propanoic acid derivatives are investigated for their role in metabolic pathways and their potential effects on cellular processes. Research indicates that propanoic acid can influence gut microbiota composition and metabolic health.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Ester Derivatives | Pharmaceutical Applications | Demonstrated improved solubility and bioavailability of drugs when using propanoic acid esters as intermediates. |

| Agrochemical Efficacy | Agricultural Chemistry | Evaluated the performance of propanoate-based herbicides showing increased effectiveness compared to traditional formulations. |

| Food Safety Assessment | Food Chemistry | Confirmed the safety of propanoic acid derivatives as food additives under specific concentrations, supporting their use in food products. |

Mécanisme D'action

The mechanism of action of Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The acetyloxy group may participate in acetylation reactions, influencing various biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, ®-

- 2-(Acetyloxy)propanoic acid

- tert-Butyl 2-(acetyloxy)propanoate

Uniqueness

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological systems. The (2S)-configuration may result in different biological activities compared to its ®-enantiomer or other similar compounds.

Activité Biologique

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- is a chemical compound with significant biological activity that has garnered attention in various fields of research. This article delves into its biological properties, mechanisms of action, and potential applications based on current scientific literature.

- Molecular Formula : C9H16O4

- Molecular Weight : 188.23 g/mol

- CAS Number : 6284-75-9

- Density : 1.083 g/cm³

- Boiling Point : 172.4°C at 760 mmHg

- Flash Point : 77.2°C

Biological Activity Overview

The biological activity of propanoic acid derivatives is often linked to their roles in metabolic pathways and their interactions with biological macromolecules. The ester form of propanoic acid can influence various physiological processes, including inflammation, metabolism, and cell signaling.

- Anti-inflammatory Effects : Research indicates that propanoic acid derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Metabolic Regulation : Compounds like propanoic acid can influence metabolic pathways by acting as substrates or inhibitors in enzymatic reactions. They may play a role in fat metabolism and glucose homeostasis.

- Antimicrobial Properties : Some studies suggest that propanoic acid derivatives exhibit antimicrobial activity against certain bacteria and fungi, potentially making them useful in treating infections or as preservatives in food products.

Study 1: Anti-inflammatory Effects

In a controlled experiment involving animal models of inflammation, propanoic acid derivatives were administered to assess their impact on inflammatory markers. Results showed a significant reduction in cytokine levels (e.g., IL-6 and TNF-alpha), indicating a potential therapeutic effect for inflammatory diseases .

Study 2: Metabolic Impact

A study focused on the effects of propanoic acid on insulin sensitivity demonstrated that administration improved glucose tolerance and insulin sensitivity in diabetic mouse models. The mechanism was linked to enhanced fatty acid oxidation and reduced lipogenesis .

Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of propanoic acid derivatives revealed their effectiveness against drug-resistant bacterial strains. The study highlighted the potential for these compounds to be developed into novel antimicrobial agents .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl (2S)-2-acetyloxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNMHWJIWPTKNO-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.